molecular formula C17H23N3O3 B3227868 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261233-95-7

4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3227868
CAS RN: 1261233-95-7
M. Wt: 317.4 g/mol
InChI Key: UKOCUNIOKKLRMC-UHFFFAOYSA-N
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Description

4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of Janus kinase inhibitors, which are small molecules that target the Janus kinase family of enzymes. Janus kinases are involved in various cellular processes, including cytokine signaling, immune cell development, and inflammation. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as organ transplant rejection.

Mechanism of Action

4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester acts as a selective inhibitor of Janus kinases, specifically targeting JAK3 and to a lesser extent, JAK1. These enzymes are involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), which is critical for the development and function of T cells. By inhibiting JAK3, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can prevent the activation of T cells and reduce the production of inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a significant impact on the immune system, particularly on T cells. In preclinical studies, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to reduce the number of activated T cells and decrease the production of cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These effects lead to a reduction in inflammation and tissue damage, which is particularly relevant in autoimmune diseases and organ transplant rejection.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its selectivity for JAK3, which allows for a more targeted approach to inhibiting the immune response. However, this selectivity also limits the potential applications of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, as it may not be effective against diseases that involve other cytokines or signaling pathways. Additionally, the complex synthesis of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester and its potential toxicity may limit its use in some lab experiments.

Future Directions

There are several potential future directions for the study of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of more selective Janus kinase inhibitors, which could provide a more targeted approach to treating autoimmune diseases and organ transplant rejection. Additionally, further research is needed to fully understand the long-term effects of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester on the immune system and its potential for use in combination with other therapies. Finally, there is a need for more clinical trials to determine the safety and efficacy of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in humans.

Scientific Research Applications

4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and organ transplant rejection. In preclinical studies, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of Janus kinases, which play a critical role in the immune response. By blocking the activity of these enzymes, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can reduce inflammation and prevent immune cell activation, which can lead to tissue damage and disease.

properties

IUPAC Name

tert-butyl 4-[(3-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-9-6-13(7-10-20)12-22-15-14(11-18)5-4-8-19-15/h4-5,8,13H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOCUNIOKKLRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120939
Record name 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1261233-95-7
Record name 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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